Soluble Epoxide Hydrolase (sEH) Inhibition: cis-Khellactone Demonstrates Defined IC50 While DCK Analogs Lack Reported sEH Activity
cis-Khellactone acts as a competitive inhibitor of soluble epoxide hydrolase (sEH) with an IC50 of 3.1 ± 2.5 µM and a Ki of 3.5 µM, as determined in an in vitro enzymatic assay [1]. In contrast, the extensively studied DCK series (3',4'-di-O-camphanoyl-(+)-cis-khellactone derivatives) has not been reported to inhibit sEH, with research focused exclusively on anti-HIV and P-glycoprotein modulation activities [2]. This represents a functional divergence based on the acylation status of the 3'- and 4'-hydroxyl groups, where the unmodified diol of (+)-cis-khellactone is required for sEH engagement.
| Evidence Dimension | sEH inhibition (IC50) |
|---|---|
| Target Compound Data | 3.1 ± 2.5 µM; Ki = 3.5 µM |
| Comparator Or Baseline | DCK (3',4'-di-O-(-)-camphanoyl-(+)-cis-khellactone): No reported sEH inhibitory activity |
| Quantified Difference | Functional divergence; parent compound active, di-esterified derivative inactive for sEH |
| Conditions | In vitro sEH enzymatic assay; competitive inhibition mode confirmed by molecular docking |
Why This Matters
For researchers targeting the sEH pathway in inflammation or cardiovascular studies, (+)-cis-khellactone provides a defined tool compound with measurable potency, whereas camphanoyl-esterified derivatives like DCK are unsuitable due to lack of sEH engagement.
- [1] Kim JH, Park JH, Koo SC, Hur YC, Park WT, Moon YH, Kim TI, Cho BO. Inhibitory Activity of Natural cis-Khellactone on Soluble Epoxide Hydrolase and Proinflammatory Cytokine Production in Lipopolysaccharides-Stimulated RAW264.7 Cells. Plants (Basel). 2023;12(20):3656. View Source
- [2] Jing W, Liu R, Du W, Luo Z, Guo P, Zhang T, Zeng A, Chang C, Fu Q. Pharmacokinetic and Metabolic Characteristics of Herb-Derived Khellactone Derivatives, A Class of Anti-HIV and Anti-Hypertensive: A Review. Molecules. 2016;21(3):314. View Source
